molecular formula C22H13FN2O2 B2922197 (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile CAS No. 899942-28-0

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Cat. No.: B2922197
CAS No.: 899942-28-0
M. Wt: 356.356
InChI Key: VDJKOIGBNCLFMQ-RVDMUPIBSA-N
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Description

The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile features a conjugated acrylonitrile backbone substituted with a 4-fluorophenyl-furan moiety and an indole-3-carbonyl group. Its structure combines electron-withdrawing (cyano, fluorophenyl) and electron-donating (indole) components, enabling diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJKOIGBNCLFMQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a synthetic compound that belongs to a class of molecules known for their diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H14FN3O2\text{C}_{19}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

This structure includes a furan ring, an indole moiety, and an acrylonitrile group, which are pivotal for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µg/mL)
A549193.93
H460208.58
HT-29238.14
SMMC-7721269.00

These values indicate that the compound has a moderate to high level of activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action
The mechanism by which this compound induces apoptosis in cancer cells appears to involve the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways. Studies suggest that it may disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity
In vitro studies showed that (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile significantly inhibited the growth of M. tuberculosis with an MIC value of 10 µg/mL. This suggests that it could serve as a lead compound for developing new antimycobacterial agents .

Synergistic Effects
Additionally, when tested in combination with existing antibiotics, the compound demonstrated synergistic effects, enhancing the efficacy of drugs like rifampicin and isoniazid against resistant strains of M. tuberculosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations :

  • Phenyl Ring Substituents : The 4-fluorophenyl group in the target compound is compared to nitro (3g), chloro (3h), and other substituents in analogs (Table 1).
  • Heterocyclic Attachments: Indole-3-carbonyl vs. benzothiazole (), pyrazole (), or quinazolinone ().

Table 1: Substituent Impact on Melting Points and Yields

Compound ID Substituent (Furan-Phenyl) Yield (%) Melting Point (°C) Reference
Target Compound 4-Fluorophenyl N/A N/A -
3g (Analog) 4-Nitrophenyl 74 323–325
3h (Analog) 4-Chlorophenyl 65 278–280
7e (Pyrazole derivative) 4-Chlorophenyl 90 296–298
Benzothiazole derivative 4-Nitrophenyl N/A 240–242

Observations :

  • Electron-withdrawing groups (e.g., nitro in 3g) increase melting points compared to chloro (3h) or fluorophenyl, likely due to enhanced intermolecular interactions .
  • Higher yields in pyrazole derivatives (e.g., 7e, 90%) suggest efficient condensation reactions compared to furan-indole systems .

Spectral and Structural Characterization

IR and NMR Trends :

  • Cyan Group (CN) : All analogs show strong IR absorption near 2210–2254 cm⁻¹, consistent with the acrylonitrile backbone .
  • Indole NH Stretching : Observed at 3182–3343 cm⁻¹ in indole-containing analogs (e.g., 7d, 7e) .
  • C=O Stretching : Indole-3-carbonyl groups exhibit C=O peaks at 1684–1718 cm⁻¹, while benzothiazole derivatives lack this feature .

Crystallography :

Antifungal and Antimicrobial Activity :

  • Thiazolyl hydrazone derivatives with chlorophenyl-furan groups exhibit moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole .

Q & A

Q. What synthetic strategies are employed to prepare (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile?

The compound is synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. For example, analogous acrylonitriles are prepared by reacting substituted furan carbaldehydes (e.g., 5-(4-fluorophenyl)furan-2-carbaldehyde) with active methylene compounds like 2-cyanomethylbenzothiazole or indole derivatives in ethanol under reflux . Purification typically involves column chromatography or recrystallization. Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR and LC-MS .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on multimodal characterization:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, furan protons at δ 6–8 ppm) .
  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of acrylonitrile moiety) and intermolecular interactions. SHELX programs are widely used for refinement .
  • Mass spectrometry : Confirms molecular weight (e.g., exact mass matching calculated m/z) .

Q. What preliminary biological activities have been reported for this compound?

Analogous acrylonitriles exhibit NADPH oxidase (NOX) inhibitory activity, reducing reactive oxygen species (ROS) in vascular smooth muscle cells (VSMCs) at 10 µM concentrations. Activity is assessed via Amplex Red assays and protein expression analysis (e.g., α-SMA, SM22α) . Anticancer activity against hepatocellular carcinoma has also been observed in compounds with similar scaffolds (e.g., IC50 values via MTT assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) analysis. For example:

  • 4-Fluorophenyl : Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
  • Chlorophenyl : Increases steric bulk but may reduce solubility, impacting bioavailability . Comparative studies use ROS inhibition assays and molecular docking to map interactions with NOX4 or kinase domains .

Q. What computational methods are used to predict the compound’s electronic properties for material science applications?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess suitability as electron acceptors in organic solar cells. For example, acrylonitrile derivatives with furan-indole systems show HOMO-LUMO gaps of ~3.5 eV, enabling charge transfer in bulk heterojunction devices . Time-dependent DFT (TD-DFT) models UV-vis absorption spectra, correlating with experimental λmax values .

Q. How can contradictions in biological data (e.g., variable IC50 values across cell lines) be resolved?

Discrepancies arise from cell-specific uptake, off-target effects, or assay conditions. Mitigation strategies include:

  • Dose-response curves : Validate potency across multiple concentrations.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates.
  • Proteomics : Identify unintended protein targets via pull-down assays or SILAC labeling .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Challenges include disordered fluorophenyl groups and twinning. SHELXL employs restraints (e.g., SIMU, DELU) to model disorder, while twin refinement (TWIN/BASF commands) resolves overlapping reflections. High-resolution data (d < 0.8 Å) improves model accuracy .

Methodological Tables

Table 1: Key Synthetic Parameters for Acrylonitrile Analogues

ParameterConditionReference
Reaction solventEthanol, reflux
CatalystNone (thermal activation)
PurificationColumn chromatography (SiO2, hexane/EtOAc)
Yield range50–85%

Table 2: Biological Activity of Structural Analogues

CompoundTargetAssayResultReference
(E)-3-(5-(4-Cl-phenyl)furan-2-yl)-2-(benzothiazole)acrylonitrileNOX4Amplex Red70% ROS inhibition at 10 µM
(E)-3-(5-(4-F-phenyl)furan-2-yl)-2-(indole)acrylonitrileHepatocellular carcinomaMTT assayIC50 = 12 µM

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